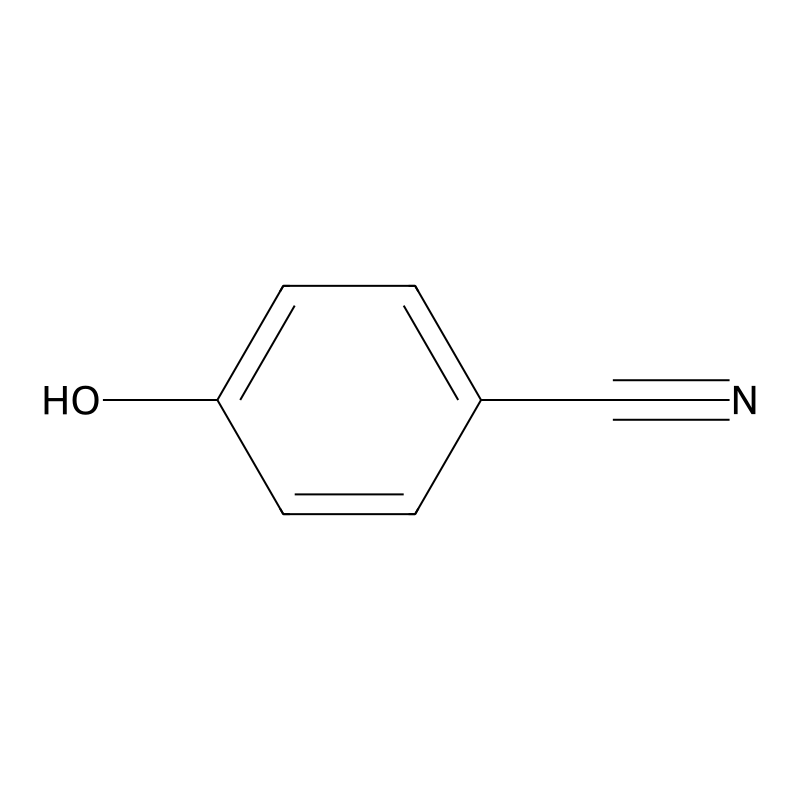

4-Hydroxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Hydroxybenzonitrile, also known as p-hydroxybenzonitrile or 4-cyanophenol, is an aromatic compound with the molecular formula and a molecular weight of approximately 119.12 g/mol. It features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a benzene ring at the para position. This compound is characterized by its pale solid form and has applications in various fields, including organic synthesis and material science .

Data Gaps

- Information on the mechanism of action and specific case studies is currently limited in publicly available scientific sources.

As a Building Block for Organic Synthesis

One of the primary uses of 4-HBN in scientific research is as a building block for the synthesis of more complex molecules. Its versatile structure, containing both a hydroxyl group (OH) and a nitrile group (CN), makes it a valuable starting material for various organic reactions. Researchers utilize 4-HBN to create a wide range of compounds, including:

- Pharmaceuticals: 4-HBN can serve as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs. For example, it is used in the synthesis of the anti-cancer drug Sorafenib [].

- Fine Chemicals: 4-HBN is also employed in the production of various fine chemicals, such as dyes, pigments, and liquid crystals [].

- Functional Materials: Researchers are exploring the potential of 4-HBN in the development of functional materials, such as organic light-emitting diodes (OLEDs) and solar cells, due to its interesting photophysical properties [].

As a Research Tool

Beyond its role as a building block, 4-HBN finds application in scientific research as a tool for various studies. These include:

- Biological Activity Studies: Researchers investigate the potential biological activities of 4-HBN itself. Studies suggest it may exhibit anti-microbial and anti-fungal properties []. However, further research is needed to fully understand its potential and any associated safety concerns.

- Environmental Studies: 4-HBN can be used as a marker compound in environmental studies to track the fate and transport of organic pollutants in the environment [].

- O-Formylation: In the presence of trifluoroacetic acid, 4-hydroxybenzonitrile can undergo o-formylation to yield corresponding aldehydes. This reaction involves heating the compound with hexamethylenetetramine, leading to the formation of new carbonyl functionalities .

- Nucleophilic Substitution: The presence of the hydroxyl group makes it susceptible to nucleophilic attacks, allowing for various substitution reactions that can modify the aromatic system.

- Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under appropriate conditions, expanding its utility in synthetic chemistry.

4-Hydroxybenzonitrile exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown effectiveness against certain bacterial strains. Additionally, its structural similarity to other phenolic compounds suggests possible antioxidant properties, although further research is needed to fully elucidate these effects .

Several methods are employed for synthesizing 4-hydroxybenzonitrile:

- From 4-Bromophenol: A common method involves reacting 4-bromophenol with copper cyanide in a nucleophilic substitution reaction. This method is efficient and yields high purity products .

- Via Hydrolysis of Nitriles: Hydrolysis of corresponding nitriles can also lead to the formation of 4-hydroxybenzonitrile.

- O-Formylation Reaction: As mentioned earlier, this method utilizes trifluoroacetic acid and hexamethylenetetramine for o-formylation, resulting in various derivatives .

4-Hydroxybenzonitrile finds applications in multiple domains:

- Liquid Crystals: It is used in the synthesis of liquid crystal materials due to its unique electronic properties.

- Pesticides and Herbicides: The compound serves as an intermediate in the production of various agrochemicals.

- Corrosion Inhibitors: Its chemical structure allows it to function effectively as a corrosion inhibitor in industrial applications .

Studies on the interactions of 4-hydroxybenzonitrile with biological systems have indicated its potential role as an inhibitor of certain enzymes. For example, it may interact with metabolic pathways involving cytochrome P450 enzymes. Understanding these interactions is crucial for evaluating its safety and efficacy in pharmaceutical applications .

Several compounds share structural similarities with 4-hydroxybenzonitrile, each possessing unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Hydroxybenzaldehyde | Aldehyde | Contains an aldehyde group; used in organic synthesis. |

| 4-Hydroxybenzoic Acid | Carboxylic Acid | Contains a carboxylic acid group; used in pharmaceuticals. |

| 4-Methylbenzonitrile | Aromatic Nitrile | Methyl group substitution affects reactivity; used in dyes. |

| p-Cyanophenol | Phenolic Compound | Similar structure; exhibits antimicrobial activity. |

The uniqueness of 4-hydroxybenzonitrile lies in its dual functional groups (hydroxyl and nitrile), which allow for diverse reactivity patterns not typically found in other similar compounds. This makes it particularly valuable in synthetic organic chemistry and material science applications .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (96.61%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (94.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant